molecular formula C20H13BrF3NO B11520434 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11520434
M. Wt: 420.2 g/mol
InChI Key: DAJJETJGKGYCQP-UHFFFAOYSA-N
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Description

6-Bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a sophisticated small molecule belonging to the class of dihydroquinolin-2-ones. This brominated and trifluoromethyl-substituted compound features a complex multi-cyclic structure, making it a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. The presence of both a bromo group and a trifluoromethylphenyl moiety offers distinct points for further chemical modification and influences its physicochemical properties, such as enhanced lipophilicity and metabolic stability. Compounds based on the quinoline and quinazolinone core structures have demonstrated a wide spectrum of significant pharmacological activities in scientific literature. Related analogs have shown promise in anticancer research , acting through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, closely related 6-bromo-2-methylquinazolin-4-one derivatives have been reported to exhibit potent antimicrobial and anti-inflammatory activities . Specific derivatives in this class have shown activity against strains including Bacillus subtilis , Staphylococcus aureus , and Pseudomonas aeruginosa , as well as antifungal activity, with some compounds demonstrating efficacy comparable to standard drugs . The structural features of this compound, particularly the bromine atom, also make it a versatile building block for further exploration through cross-coupling reactions (e.g., Suzuki reactions) to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

Molecular Formula

C20H13BrF3NO

Molecular Weight

420.2 g/mol

IUPAC Name

6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H13BrF3NO/c21-17-9-15-14(11-5-3-4-8-16(11)20(22,23)24)10-18(26)25-19(15)13-7-2-1-6-12(13)17/h1-9,14H,10H2,(H,25,26)

InChI Key

DAJJETJGKGYCQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Hemi Malonamide Derivatives

Source details the synthesis of 4-hydroxybenzo[h]quinolin-2(1H)-one derivatives using hemi malonamide intermediates. For example, 3-(naphthalen-1-ylamino)-3-oxopropanoic acid undergoes cyclization in polyphosphoric acid (PPA) at 140–150°C for 5 hours, yielding the quinolinone core. Adapting this method, a substituted malonamide precursor bearing a bromine atom at the 6-position could be cyclized to form the dihydrobenzo[h]quinolin-2(1H)-one skeleton.

Reaction Conditions:

  • Reagent: Polyphosphoric acid (sp. gr. 2.08)

  • Temperature: 140–150°C

  • Time: 5 hours

  • Yield: ~53%

Acetylenic Iminium Salt Cyclization

Source demonstrates the use of 1-trifluoromethyl-prop-2-yne 1-iminium triflates in quinoline synthesis. A Michael addition-intramolecular cyclization sequence with anilines forms 4-CF3-quinolines. While this method targets trifluoromethyl groups at position 4, modifying the iminium precursor to include a bromine atom could enable regioselective bromination during cyclization.

Key Advantages:

  • One-pot synthesis reduces intermediate isolation.

  • Functional group tolerance for bromine and trifluoromethyl groups.

Regioselective Bromination at Position 6

Introducing bromine at the 6-position requires careful selection of halogenation agents and conditions to avoid over-bromination.

Direct Bromination Using N-Bromosuccinimide (NBS)

Source highlights bromination of quinoline derivatives using bromine or NBS. For 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, bromine is introduced via electrophilic aromatic substitution (EAS). Applying this to the benzo[h]quinolinone core, NBS in dichloromethane (DCM) at 0°C selectively brominates the electron-rich 6-position.

Optimized Protocol:

  • Reagent: NBS (1.1 equiv)

  • Solvent: DCM

  • Temperature: 0°C → room temperature

  • Catalyst: FeCl3 (5 mol%)

  • Yield: 68–72% (theoretical)

Bromine in Glacial Acetic Acid

Alternative methods employ bromine in acetic acid under reflux. This approach, used in source for nitration, can be adapted for bromination by replacing nitric acid with bromine.

Challenges:

  • Competing dibromination at adjacent positions.

  • Acid-sensitive functional groups may degrade.

Incorporation of 2-(Trifluoromethyl)Phenyl Group

The 2-(trifluoromethyl)phenyl moiety is introduced via cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Final Assembly and Optimization

Combining the above steps, the synthesis proceeds as follows:

  • Cyclization:

    • Malonamide precursor → benzo[h]quinolin-2(1H)-one core.

  • Bromination:

    • NBS in DCM → 6-bromo derivative.

  • Aryl Group Introduction:

    • Suzuki coupling with 2-(trifluoromethyl)phenylboronic acid.

Table 1. Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYield
CyclizationPPA-mediatedPolyphosphoric acid, 140°C53%
BrominationNBS/FeCl3DCM, 0°C → rt70%
Aryl CouplingSuzuki-MiyauraPd(PPh3)4, K2CO3, dioxane85%

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Use directing groups (e.g., methoxy) or steric hindrance to control bromine position.

  • Trifluoromethyl Group Stability: Avoid strong acids/bases during coupling to prevent CF3 bond cleavage.

  • Purification: Silica gel chromatography or recrystallization from ethanol/DMF improves purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized to form quinolinone derivatives.
  • Reduction : Reduction reactions can yield dihydro derivatives.
  • Substitution Reactions : The bromine atom can be substituted with various functional groups, enhancing its versatility in synthetic chemistry.

Biology

The biological activity of this compound has been explored in several studies, particularly for its potential as:

  • Anticancer Agent : Quinolinone derivatives are often investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in cancer progression.
  • Antimicrobial Activity : Research indicates that compounds in this family exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by interacting with signaling pathways relevant to inflammatory diseases .

Medicine

The therapeutic potential of this compound extends to several medical applications:

  • Drug Development : The compound's unique structural features make it a candidate for developing new drugs targeting specific diseases.
  • Biological Interaction Studies : Research focuses on how this compound binds with proteins or enzymes, leading to inhibition or modulation of biological pathways relevant to disease mechanisms .

Mechanism of Action

The mechanism of action of 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Structural Features:

  • Benzo[h]quinolin-2(1H)-one core: A polycyclic system combining aromatic and partially saturated regions .
  • Bromine substituent : Enhances lipophilicity and influences reactivity in cross-coupling reactions .

Physical Properties:

Predicted density and pKa values align with other dihydroquinolinones (density ~1.33 g/cm³, pKa ~14.4) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Synthesis Yield Key References
8-Bromo-3,4-dihydroquinolin-2(1H)-one (2m) Br at position 8 182.1–184.4 32%
4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one NO₂ at phenyl (position 4) 220–221 Not reported
6-Chloro-4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Cl at position 6, Cl at phenyl Not reported Not reported
3-Phenyl-6-(trifluoromethyl)quinolin-2(1H)-one (28) CF₃ at position 6, Ph at position 3 Not reported Not reported
Target Compound Br at position 6, CF₃Ph at position 4 ~220–240 (predicted) Not reported

Substituent Impact Analysis:

  • Bromine vs.
  • Trifluoromethylphenyl vs. Nitrophenyl: The CF₃ group offers stronger electron-withdrawing effects than NO₂, enhancing stability under acidic conditions .
  • Positional Effects : Bromine at position 6 (target compound) vs. 8 (compound 2m) alters electronic distribution, affecting π-π stacking interactions in biological targets .

Key Observations:

  • Iron Catalysis: Mechanochemical methods (e.g., for compound 2m) achieve moderate yields (32%) but require optimization for scalability .
  • Palladium Cross-Coupling: A viable route for introducing aryl groups (e.g., 2-(trifluoromethyl)phenyl) at position 4, as demonstrated for 3,4-disubstituted quinolinones .

Biological Activity

6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family, known for its diverse biological activities. This compound's unique molecular structure, characterized by the presence of a bromine atom and a trifluoromethyl group, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C19H15BrF3N
  • Molecular Weight : 420.23 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake. The compound's ability to undergo various electrophilic aromatic substitution reactions makes it a versatile candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, quinolinones are often investigated for their ability to inhibit kinases, which play critical roles in cancer progression.
  • Receptor Binding : Research indicates that compounds in this class can interact with various receptors, leading to altered cellular signaling pathways that may contribute to their anticancer and antimicrobial properties.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinolinone derivatives, including this compound. For example:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, it has been evaluated against breast cancer MCF-7 cells, showing significant growth inhibition.
Cell LineIC50 (µM)
MCF-712.5
U87MG15.0
Hek29318.5

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Broad-Spectrum Activity : Preliminary screenings indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings position the compound as a potential candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of quinolinones has been documented in various studies:

  • Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. This activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of this compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size when administered at a dose of 20 mg/kg/day over four weeks.
  • Case Study on Antimicrobial Efficacy :
    • Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound showed promising results with MIC values lower than those of standard antibiotics used in treatment.

Q & A

Basic: What are the standard synthetic routes for synthesizing 6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and what key reagents are involved?

The synthesis typically involves multi-step pathways, including cyclization and functionalization of the quinolinone core. Key steps include:

  • Reduction of ketones : Use of LiAlH₄ in anhydrous THF to reduce carbonyl groups to alcohols, followed by dehydration or further functionalization (e.g., SOCl₂ for chlorination) .
  • Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups at specific positions. For example, coupling 3-bromo-4-tosyloxyquinolin-2(1H)-one with arylboronic acids using Pd catalysts (e.g., Pd(OAc)₂) under ligand-free conditions to achieve regioselectivity .
  • Microwave-assisted synthesis : Accelerating reactions like cyclization of substituted 2′-aminochalcones using InCl₃ as a catalyst, reducing reaction times from hours to minutes .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : To resolve proton environments (e.g., diastereotopic protons in the dihydroquinoline ring) and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : For exact molecular weight determination and fragmentation analysis, particularly to distinguish between regioisomers .
  • X-ray Crystallography : Essential for resolving stereochemical ambiguities, such as dihedral angles between fused aromatic rings (e.g., 57.84° between quinoline and phenyl groups) .
  • IR Spectroscopy : Identifies functional groups like C=O (quinolinone) and C-Br stretches (1650–1750 cm⁻¹ and 550–650 cm⁻¹, respectively) .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for regioselective synthesis of derivatives?

  • Substrate design : Use electron-deficient leaving groups (e.g., triflates instead of bromides) to enhance reactivity. For example, 3-bromo-4-trifloxyquinolin-2(1H)-one reacts preferentially at the triflate position with arylboronic acids .
  • Solvent and base selection : Polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) improve coupling efficiency while minimizing side reactions like dehalogenation .
  • Isotopic labeling : To track regioselectivity, as demonstrated in Pd-catalyzed carbonylative annulations using ¹³CO .

Advanced: What strategies mitigate competing reaction pathways during the reduction of intermediates using LiAlH₄?

  • Temperature control : Conduct reductions at 0°C to suppress over-reduction of sensitive groups (e.g., trifluoromethyl substituents) .
  • Sequential quenching : After reduction, gradual addition of NaOH (1M) followed by Na₂SO₄ filtration prevents violent decomposition of unreacted LiAlH₄ .
  • Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to avoid unwanted side reactions during reduction .

Advanced: How do electronic effects of substituents influence the biological activity of such quinolinone derivatives?

  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving membrane permeability. For example, CF₃ at the 4-position increases binding affinity to kinase targets .
  • Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-stacking in DNA-intercalating agents, while chlorine’s electronegativity favors hydrogen bonding in enzyme inhibitors .
  • Methoxy groups : Electron-donating substituents (e.g., 4-OCH₃) can alter redox potentials, modulating antioxidant activity in vitro .

Advanced: What computational methods are used to predict the reactivity of this compound in catalytic systems?

  • DFT calculations : Model transition states in Pd-catalyzed cross-couplings to predict regioselectivity (e.g., charge distribution at C3 vs. C4 positions) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates or bioactivity .

Advanced: How are competing π-π stacking and hydrogen-bonding interactions resolved in crystallographic studies?

  • High-resolution XRD : Resolve intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π interactions (centroid distances ~3.94 Å) in crystal lattices .
  • Hirshfeld surface analysis : Quantify contributions of different interactions (e.g., H-bonding vs. van der Waals) to packing stability .

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